molecular formula C14H22Cl2N2 B1394631 1-(3-Piperidinylmethyl)indoline dihydrochloride CAS No. 1219957-12-6

1-(3-Piperidinylmethyl)indoline dihydrochloride

Cat. No. B1394631
CAS RN: 1219957-12-6
M. Wt: 289.2 g/mol
InChI Key: QITSVNWPKZAXEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(3-Piperidinylmethyl)indoline dihydrochloride” is a chemical compound with the molecular formula C14H22Cl2N2 . Its average mass is 289.244 Da and its monoisotopic mass is 288.115997 Da . This product is not intended for human or veterinary use and is for research use only.


Molecular Structure Analysis

The molecular structure of “1-(3-Piperidinylmethyl)indoline dihydrochloride” consists of 14 carbon atoms, 22 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms .

Scientific Research Applications

Organocatalytic Asymmetric Synthesis

1-(3-Piperidinylmethyl)indoline dihydrochloride and its derivatives have been utilized in organocatalytic asymmetric synthesis. For instance, a study demonstrated the use of indolin-3-one derivatives in cascade reactions, allowing for the efficient assembly of complex molecules. This method achieved good yields and excellent enantioselectivities, proving its potential in synthesizing structurally interesting compounds with multiple stereocenters (Zhao et al., 2014).

Local-Anesthetic Activity

Compounds like 1-(N-piperidine-acetyl)-2,3-dihydroindoles, which are structurally related to 1-(3-Piperidinylmethyl)indoline dihydrochloride, have been found to display significant activity in infiltration and conduction anesthesia, exceeding the effectiveness of certain known anesthetics. This showcases their potential in the development of new local anesthetics (Komissarov et al., 1976).

c-Met/ALK Inhibitors in Antitumor Assays

1-(3-Piperidinylmethyl)indoline dihydrochloride derivatives have been tested as c-Met/ALK inhibitors in various pharmacological and antitumor assays. These studies have identified potent and selective compounds that show significant tumor growth inhibitions in certain cancer models, highlighting their potential in cancer therapy (Li et al., 2013).

Potential Antidepressants

Certain spiro derivatives of 1-(3-Piperidinylmethyl)indoline, like 1-arylspiro[indoline-3,4'-piperidine]s, have been synthesized and evaluated for their potential antidepressant activity. These compounds have shown promise in various animal models, indicating their potential as novel antidepressants (Ong et al., 1983).

Synthesis Templates for GPCR Targets

The derivatives of 1-(3-Piperidinylmethyl)indoline dihydrochloride can serve as templates for synthesizing compounds targeting G-protein-coupled receptors (GPCRs), a significant area in drug discovery (Xie et al., 2004).

Ultrasound-Assisted Combinatorial Synthesis

These compounds have also been used in ultrasound-assisted combinatorial synthesis methods, which are efficient and environmentally friendly. This approach avoids traditional purification methods, making the synthesis process more streamlined and less wasteful (Zou et al., 2012).

Cholinesterase Inhibitors and Antioxidants in Alzheimer's Treatment

Indoline derivatives, including those structurally related to 1-(3-Piperidinylmethyl)indoline dihydrochloride, have been studied as cholinesterase inhibitors and antioxidants, showing potential in the treatment of Alzheimer's disease. These compounds have demonstrated significant activity against different radicals and protection against cytotoxicity in cell cultures (Yanovsky et al., 2012).

properties

IUPAC Name

1-(piperidin-3-ylmethyl)-2,3-dihydroindole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2.2ClH/c1-2-6-14-13(5-1)7-9-16(14)11-12-4-3-8-15-10-12;;/h1-2,5-6,12,15H,3-4,7-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITSVNWPKZAXEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CN2CCC3=CC=CC=C32.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Piperidinylmethyl)indoline dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-Piperidinylmethyl)indoline dihydrochloride
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1-(3-Piperidinylmethyl)indoline dihydrochloride
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1-(3-Piperidinylmethyl)indoline dihydrochloride

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